molecular formula C8H17FN2O B13315322 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

Cat. No.: B13315322
M. Wt: 176.23 g/mol
InChI Key: CZPJGUQUCSNNDI-GVHYBUMESA-N
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Description

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a fluorinated organic compound with a unique structure that includes a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol typically involves the reaction of 1-chloro-3-fluoro-propan-2-ol with 2-methylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium phthalimide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or phthalimido derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol

InChI

InChI=1S/C8H17FN2O/c1-7-5-10-2-3-11(7)6-8(12)4-9/h7-8,10,12H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

CZPJGUQUCSNNDI-GVHYBUMESA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(CF)O

Canonical SMILES

CC1CNCCN1CC(CF)O

Origin of Product

United States

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